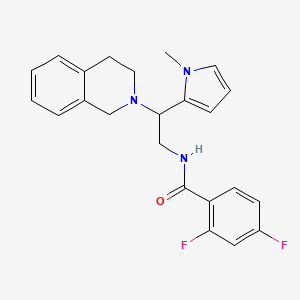

![molecular formula C24H27N3O6S B2440451 (2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid CAS No. 361366-50-9](/img/structure/B2440451.png)

(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule, likely with biological activity given its structural features. It contains several functional groups, including a piperazine ring, a sulfonyl group, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid could participate in acid-base reactions, and the piperazine ring could undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group, and its melting and boiling points would depend on its molecular weight and shape .Scientific Research Applications

Metabolic Pathway Elucidation

One study investigated the metabolic pathways of a novel antidepressant, highlighting the enzyme-mediated oxidative metabolism of related compounds in human liver microsomes and recombinant enzymes. This research is crucial for understanding the metabolic fate of novel therapeutic agents, providing insights into their biotransformation and potential interactions within biological systems (Hvenegaard et al., 2012).

Development of Inhibitors

Another study focused on the synthesis of inhibitors targeting osteoclast vacuolar ATPase, a key enzyme in bone resorption. By designing analogues with photoactivable groups, researchers aimed to identify the specific V-ATPase subunit interacting with these inhibitors, advancing the development of treatments for bone-related diseases (Biasotti et al., 2003).

Chemical Modification Techniques

Research on sulfomethylation of piperazine and polyazamacrocycles introduced a method to modify macrocyclic chelates, enabling the development of contrast agents for medical imaging. This chemical strategy allows for the introduction of various functional groups, expanding the utility of macrocyclic compounds in biomedical applications (van Westrenen & Sherry, 1992).

Proton Exchange Membrane Development

In the field of energy, a study synthesized a sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells. The resulting polybenzoxazine membrane exhibited high proton conductivity and low methanol permeability, demonstrating potential in improving fuel cell efficiency (Yao et al., 2014).

Enantioselective Catalysis

A novel approach using l-piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines was developed, showcasing the importance of molecular design in achieving high enantioselectivity in synthetic chemistry (Wang et al., 2006).

Future Directions

properties

IUPAC Name |

(E)-3-[4-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)ethyl]piperazin-1-yl]sulfonylphenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c28-20(29)8-3-16-1-6-19(7-2-16)34(32,33)26-12-9-25(10-13-26)11-14-27-23(30)21-17-4-5-18(15-17)22(21)24(27)31/h1-8,17-18,21-22H,9-15H2,(H,28,29)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFHSQMAKFKIJO-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCN2C(=O)C3C4CC(C3C2=O)C=C4)S(=O)(=O)C5=CC=C(C=C5)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2440373.png)

![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)

![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)